(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone
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Overview
Description
Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, optical activity, and stability. These properties can be determined through various experimental techniques .Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of benzothiazol and piperazinyl methanone possess significant antimicrobial properties. For example, the synthesis and antimicrobial activity evaluation of new pyridine derivatives, including those incorporating benzothiazole and piperazine units, have shown variable and modest activity against bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011). Another study synthesized (2-substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives, finding moderate to good antimicrobial activity against various pathogens (Mhaske et al., 2014).
Chemotherapeutic Potential
The compound's structural analogs have been explored for their potential in chemotherapy. The discovery and synthesis of novel, highly potent selective estrogen receptor modulators (SERMs) related to benzothiophene derivatives exemplify the pursuit of therapeutic agents with beneficial profiles for cancer treatment. Such compounds demonstrate potent estrogen antagonist properties while being agonists for bone tissues and serum lipids (Palkowitz et al., 1997).
Anti-tubercular Activity
The benzo[d]thiazol-2-yl(piperazin-1-yl)methanones framework has been identified as a promising chemotype against Mycobacterium tuberculosis. Specific derivatives have demonstrated potent anti-tubercular activity, with several compounds showing low micromolar minimum inhibitory concentrations (MICs) and low cytotoxicity, marking them as potential leads in anti-tubercular drug development (Pancholia et al., 2016).
Mechanism of Action
Target of Action
Compounds with a similar thiazole structure have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been shown to exhibit significant analgesic and anti-inflammatory activities .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes , which may influence the bioavailability of (4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone.
Action Environment
The solubility of thiazole derivatives in various solvents suggests that the compound’s action may be influenced by the chemical environment.
Safety and Hazards
properties
IUPAC Name |
[4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2,3-dihydro-1,4-dioxin-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3S/c1-11-12(18)2-3-14-15(11)19-17(25-14)21-6-4-20(5-7-21)16(22)13-10-23-8-9-24-13/h2-3,10H,4-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWQKBMZOOZICS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)N3CCN(CC3)C(=O)C4=COCCO4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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